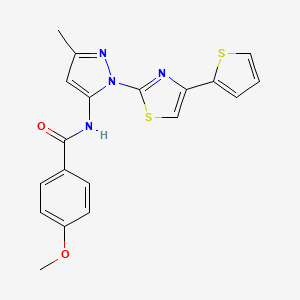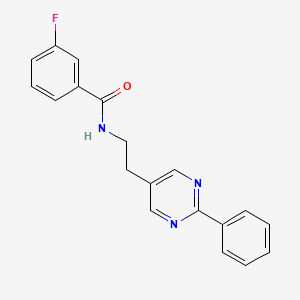
3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C26H25FN4O2 . It contains a morpholine ring and a benzene ring linked to each other .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, which shares a similar structural motif with 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study revealed significant decreases in receptor densities in both the hippocampi and raphe nuclei of Alzheimer's patients, correlating with the severity of clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).
Antitumor Activity
The benzamide derivative MS-27-275, which is structurally related to this compound, was found to have significant in vivo antitumor activity against various human tumors. This compound inhibits histone deacetylase (HDA) and induces hyperacetylation of nuclear histones in tumor cell lines, leading to cell cycle arrest and decreased proliferation. MS-27-275's antitumor efficacy was demonstrated in vivo, with strong inhibition of tumor growth in several lines implanted into nude mice (Saito et al., 1999).
Chemotherapy
Compounds structurally analogous to this compound, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), have been identified as potent and selective inhibitors of the Met kinase superfamily. This particular compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration and has been advanced into phase I clinical trials due to its promising pharmacokinetic and safety profiles (Schroeder et al., 2009).
Melanoma Imaging
A PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed and showed excellent performance in detecting primary and metastatic melanomas in animal models. This probe, which is structurally related to this compound, demonstrated strong/prolonged tumoral uptake and rapid background clearance, suggesting its potential as a novel PET imaging agent for the diagnosis of melanoma with outstanding image quality (Pyo et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and apoptosis .
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by MAPK14, which include inflammatory response pathways, cell growth, and apoptosis
Result of Action
Given its target, it may modulate inflammatory responses, cell growth, and apoptosis
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNXMIVDDSEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2423619.png)
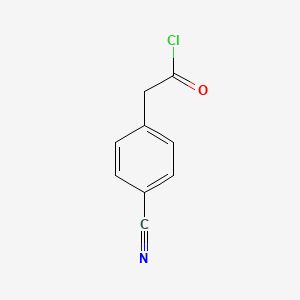
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2423621.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2423622.png)
![3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2423623.png)
![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2423624.png)
![2-methoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2423625.png)
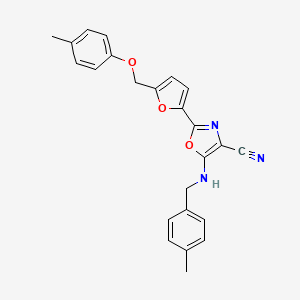
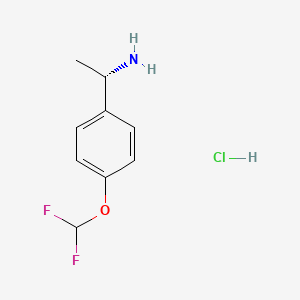
![N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2423631.png)
![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)
